molecular formula C6H9IO2 B6211352 1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane CAS No. 2742656-77-3

1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane

Cat. No. B6211352
CAS RN: 2742656-77-3
M. Wt: 240
InChI Key:
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Description

1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane, also known as IMDBH, is a heterocyclic compound that is widely used in various scientific research applications. It is a highly versatile compound that has been used in chemical synthesis, medicinal chemistry, and as a building block in the synthesis of complex organic molecules. IMDBH is a unique compound due to its unique structure, which consists of a five-membered ring with an attached methyl group and an iodine atom. This feature makes IMDBH a valuable compound for chemical synthesis and medicinal chemistry, as it can be used for the synthesis of various complex organic molecules.

Scientific Research Applications

1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of complex organic molecules, and it has also been used in medicinal chemistry. In addition, 1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane has been used in the synthesis of drugs, such as antifungal agents, and it has been used in the synthesis of specific hormones, such as progesterone. 1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane has also been used in the synthesis of other heterocyclic compounds, such as pyrrolizidine alkaloids.

Mechanism of Action

The mechanism of action of 1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane is not well understood. However, it is believed that the methyl group and iodine atom on the molecule interact with the substrate in a specific manner, which allows the synthesis of various complex organic molecules. In addition, it is believed that the iodine atom may also interact with the substrate in a manner that allows for the formation of specific bonds, which can be used to synthesize specific molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane are not well understood. However, it is believed that the methyl group and iodine atom on the molecule may interact with specific enzymes and proteins in a manner that can have a variety of effects on the body. It is also possible that the iodine atom may interact with certain hormones and other molecules in a manner that can have a variety of effects on the body.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane for lab experiments include its versatility and its ability to be used for the synthesis of complex organic molecules. 1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane is also relatively easy to synthesize, which makes it a valuable compound for laboratory experiments. The main limitation of using 1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane for lab experiments is that it is not well understood and the mechanism of action is not well known. This can limit the potential applications of 1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane in laboratory experiments.

Future Directions

For the use of 1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane in scientific research include further investigation into its mechanism of action, as well as its potential applications in medicinal chemistry and drug synthesis. In addition, further research into the biochemical and physiological effects of 1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane could lead to the development of new drugs and therapies. Furthermore, further research into the synthesis of 1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane could lead to the development of more efficient synthesis methods. Finally, further research into the use of 1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane as a building block in the synthesis of complex organic molecules could lead to the development of new and innovative molecules.

Synthesis Methods

1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane is synthesized using an iodination reaction. This reaction involves the iodination of an alkyne or alkene using an iodinating agent. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon, and the reaction is typically carried out at room temperature. The reaction typically produces a mixture of products, which can be separated using chromatographic methods. The desired product, 1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane, can then be isolated from the mixture by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane involves the protection of a diol followed by iodination of the protected diol. The iodine atom is then used as a leaving group to form the desired compound.", "Starting Materials": [ "2,5-dioxabicyclo[2.2.1]heptane", "Methanol", "Sodium hydroxide", "Iodine", "Acetic acid", "Sodium bicarbonate", "Methylene chloride" ], "Reaction": [ "1. Protect the diol by adding methanol and sodium hydroxide to 2,5-dioxabicyclo[2.2.1]heptane to form the methoxymethyl ether.", "2. Add iodine and acetic acid to the methoxymethyl ether to form the iodomethyl ether.", "3. Treat the iodomethyl ether with sodium bicarbonate to form the desired compound, 1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane.", "4. Isolate the product by extracting with methylene chloride and drying over anhydrous sodium sulfate." ] }

CAS RN

2742656-77-3

Product Name

1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane

Molecular Formula

C6H9IO2

Molecular Weight

240

Purity

95

Origin of Product

United States

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